ethyl (3-{[(3,4-diethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)acetate
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Overview
Description
ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that features a pyrazole ring substituted with a benzamide group and an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution with Benzamide Group: The pyrazole ring is then reacted with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Esterification: Finally, the benzamide derivative is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3,4-diethoxybenzoic acid derivatives.
Reduction: Formation of 3,4-diethoxybenzylamine derivatives.
Substitution: Formation of substituted ethyl acetate derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The benzamide group could interact with the active site of the enzyme, while the pyrazole ring could enhance binding affinity through additional interactions.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[3-(3,4-DIMETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with methoxy groups instead of ethoxy groups.
ETHYL 2-[3-(3,4-DIHYDROXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE: Similar structure but with hydroxy groups instead of ethoxy groups.
Uniqueness
ETHYL 2-[3-(3,4-DIETHOXYBENZAMIDO)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance lipophilicity, potentially improving the compound’s ability to cross cell membranes.
Properties
Molecular Formula |
C18H23N3O5 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 2-[3-[(3,4-diethoxybenzoyl)amino]pyrazol-1-yl]acetate |
InChI |
InChI=1S/C18H23N3O5/c1-4-24-14-8-7-13(11-15(14)25-5-2)18(23)19-16-9-10-21(20-16)12-17(22)26-6-3/h7-11H,4-6,12H2,1-3H3,(H,19,20,23) |
InChI Key |
KSEFIUBLIWOBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NN(C=C2)CC(=O)OCC)OCC |
Origin of Product |
United States |
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